Cas no 910037-13-7 (4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride)

4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative with applications in pharmaceutical and agrochemical synthesis. Its fused pyrido-oxazine structure provides a rigid scaffold, facilitating the introduction of sulfonamide functionalities in target molecules. The sulfonyl chloride group offers high reactivity for nucleophilic substitution, enabling efficient coupling with amines or alcohols. This compound is particularly valuable in medicinal chemistry for constructing bioactive intermediates due to its balanced reactivity and stability. Proper handling under anhydrous conditions is recommended to preserve its functional integrity. Its synthetic utility lies in its ability to serve as a versatile building block for sulfonamide-based compounds.
4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride structure
910037-13-7 structure
Product Name:4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride
CAS No:910037-13-7
MF:C8H9ClN2O3S
MW:248.686659574509
MDL:MFCD09025910
CID:995428
PubChem ID:24229646
Update Time:2025-06-11

4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 4-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride
    • 4-methyl-2H,3H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride
    • 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride
    • chloro(4-methyl(2H,3H-pyridino[2,3-e]1,4-oxazin-7-yl))sulfone
    • 910037-13-7
    • 4-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride
    • FT-0724056
    • SCHEMBL3219210
    • OCVVGDZOPPMLIB-UHFFFAOYSA-N
    • AKOS006223662
    • DTXSID70640351
    • MFCD09025910
    • DB-078875
    • 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride
    • MDL: MFCD09025910
    • Inchi: 1S/C8H9ClN2O3S/c1-11-2-3-14-7-4-6(15(9,12)13)5-10-8(7)11/h4-5H,2-3H2,1H3
    • InChI Key: OCVVGDZOPPMLIB-UHFFFAOYSA-N
    • SMILES: ClS(C1C=NC2=C(C=1)OCCN2C)(=O)=O

Computed Properties

  • Exact Mass: 248.00200
  • Monoisotopic Mass: 248.0022410g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 329
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 67.9Ų

Experimental Properties

  • Density: 1.478
  • Melting Point: 130-132.5°C
  • Boiling Point: 418.6°C at 760 mmHg
  • Flash Point: 207°C
  • Refractive Index: 1.575
  • PSA: 67.88000
  • LogP: 1.98350

4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride Security Information

4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride Pricemore >>

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Additional information on 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride

Introduction to 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride (CAS No. 910037-13-7)

4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride is a highly specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrido[3,2-b][1,4]oxazine scaffold, a structural motif known for its versatile biological activities. The presence of a sulfonyl chloride group at the 7-position enhances its reactivity, making it a valuable intermediate in the synthesis of biologically active molecules.

The CAS number 910037-13-7 uniquely identifies this compound and distinguishes it from other derivatives within the same chemical class. Its molecular structure incorporates a fused ring system consisting of a pyridine ring and an oxazine ring, which is further substituted with a methyl group at the 4-position. This specific arrangement contributes to its unique electronic and steric properties, which are critical for its potential applications in drug discovery.

In recent years, there has been growing interest in pyrido[3,2-b][1,4]oxazine derivatives due to their demonstrated pharmacological properties. These compounds have shown promise as scaffolds for developing drugs targeting various diseases, including neurological disorders and cancer. The sulfonyl chloride functionality in 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride allows for further chemical modifications, enabling researchers to tailor the molecule for specific biological activities.

One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of more complex pharmacophores. The reactivity of the sulfonyl chloride group facilitates nucleophilic substitution reactions, allowing for the introduction of diverse functional groups such as amines and alcohols. This flexibility is particularly valuable in medicinal chemistry, where precise molecular modifications can significantly impact biological efficacy and selectivity.

Recent studies have highlighted the importance of heterocyclic compounds in drug development. Pyrido[3,2-b][1,4]oxazines have been studied for their ability to interact with biological targets such as enzymes and receptors. For instance, derivatives of this scaffold have shown inhibitory activity against certain kinases and other enzymes implicated in disease pathways. The structural features of 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride, including the presence of both nitrogen and oxygen atoms in the fused ring system, contribute to its potential binding affinity with biological macromolecules.

The synthesis of 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride involves multi-step organic transformations that require careful optimization to ensure high yield and purity. The introduction of the sulfonyl chloride group typically involves chlorosulfonation followed by condensation reactions with appropriate substrates. Advanced synthetic techniques such as transition metal-catalyzed coupling reactions may also be employed to enhance reaction efficiency and selectivity.

In terms of applications, 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride serves as a crucial building block in medicinal chemistry research. Its utility extends beyond simple intermediates; it can be further functionalized to produce novel compounds with tailored pharmacological properties. Researchers are exploring its potential in developing treatments for conditions such as inflammation and neurodegenerative diseases.

The compound's unique structural features make it an attractive candidate for further investigation. The combination of a pyridine ring and an oxazine ring provides a balance of electronic properties that can influence interactions with biological targets. Additionally, 7-sulfonyl chloride functionality introduces reactivity that allows for diverse chemical modifications without compromising core structural integrity.

As research in pharmaceutical chemistry progresses, 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride is expected to play an increasingly important role in drug discovery efforts. Its versatility as a synthetic intermediate and its potential biological activity make it a valuable asset for chemists working on next-generation therapeutics. Continued exploration of its derivatives will likely uncover new therapeutic opportunities across multiple disease areas.

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